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Compound of Interest

Compound Name:
2-(Pyridin-3-yl)-1,3-oxazole-4-

carboxylic acid

CAS No.: 1014630-48-8

Cat. No.: B2812952

Get Quote

Executive Summary
The fusion of pyridine and oxazole pharmacophores represents a high-value structural motif in

modern medicinal chemistry.[1] This hybrid scaffold exploits the bioisosteric properties of the

pyridine ring (mimicking phenyl/pyrimidine rings while altering solubility and hydrogen bonding

potential) and the metabolic stability and dipole interactions of the oxazole core. This guide

analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic

mechanisms of these derivatives, specifically focusing on their role as kinase inhibitors

(VEGFR-2, MELK) and tubulin polymerization destabilizers.

Pharmacophore Synergy: The Pyridine-Oxazole Axis
The strategic combination of a pyridine ring with an oxazole core creates a "push-pull"

electronic system that enhances ligand-target binding.

Pyridine Contribution: Acts as a hydrogen bond acceptor (N-atom) and a
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-stacking unit. The nitrogen atom's position (2-, 3-, or 4-pyridyl) critically dictates the vector of
lone-pair interactions with residues like the hinge region of kinases (e.g., ATP-binding
pockets).

Oxazole Contribution: A 1,3-azole that serves as a rigid linker. Unlike flexible alkyl chains, the

oxazole ring restricts the conformational entropy of the molecule, locking the pyridine and

distal substituents into a bioactive conformation. It also engages in dipole-dipole interactions

within the active site.

Key Therapeutic Targets
Target Class Specific Protein Mechanism of Action

Kinases VEGFR-2, MELK, AURKA

ATP-competitive inhibition; H-

bonding with hinge region

residues (e.g., Cys919 in

VEGFR-2).

Cytoskeleton Tubulin

Binds to the colchicine site,

inhibiting polymerization and

arresting mitosis at G2/M

phase.

Enzymes
Carbonic Anhydrase (hCA

IX/XII)

Zinc-binding via the pyridine

nitrogen or sulfonamide

appendages.

Synthetic Architectures
Constructing the pyridine-oxazole scaffold requires robust methodologies that tolerate the

basicity of the pyridine nitrogen. Two primary strategies dominate the field: Van Leusen

Cycloaddition and Robinson-Gabriel Cyclodehydration.

A. Van Leusen Oxazole Synthesis (VLOS)
This is the most versatile method for generating 5-substituted oxazoles. It involves the reaction

of a pyridine-carboxaldehyde with tosylmethyl isocyanide (TosMIC).

Advantages: One-pot reaction; tolerates diverse functional groups; high regioselectivity.
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Mechanism: Base-mediated deprotonation of TosMIC followed by addition to the aldehyde,

cyclization, and elimination of p-toluenesulfinic acid.

B. Oxidative Cyclization (Robinson-Gabriel Type)
Ideal for 2,4- or 2,5-disubstituted oxazoles.

Pathway: Condensation of a pyridine-carboxylic acid derivative (e.g., acid chloride) with an

-amino ketone, followed by cyclodehydration using agents like POCl

or Burgess reagent.

Visualization: Synthetic Workflows
The following diagram illustrates the retrosynthetic logic for accessing these scaffolds.

Method A: C5-Substitution

Method B: C2, C5-Substitution
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Caption: Comparative synthetic pathways for accessing C5-substituted vs. C2,C5-disubstituted

pyridine-oxazole hybrids.
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Medicinal Chemistry & SAR
The biological efficacy of these derivatives is strictly governed by the substitution pattern on the

oxazole ring.

Structure-Activity Relationship (SAR) Map
Oxazole C-2 Position:

Best Substituent: Lipophilic aromatic rings (Phenyl, 4-F-Phenyl) or Pyridine rings.

Effect: Enhances hydrophobic interactions within the binding pocket.

Oxazole C-4 Position:

Best Substituent: Small groups (-H, -CH

, -CN).

Effect: Bulky groups here often cause steric clash, reducing potency.

Oxazole C-5 Position:

Best Substituent: The Pyridine ring (if not at C-2) or sulfonamide moieties.

Effect: Critical for hydrogen bonding. A 4-pyridyl group at C-5 is a classic motif for kinase

inhibition (mimicking the adenine ring of ATP).

Visualization: SAR Logic
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Caption: Pharmacophore map highlighting the functional requirements at specific oxazole ring

positions.

Experimental Protocols
Protocol A: Synthesis of 5-(Pyridin-4-yl)oxazole via Van
Leusen Reaction
This protocol utilizes the Van Leusen method for its high reliability and atom economy.

Reagents:

Pyridine-4-carboxaldehyde (10 mmol)

Tosylmethyl isocyanide (TosMIC) (11 mmol)

Potassium Carbonate (K

CO
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) (20 mmol)

Methanol (MeOH) (anhydrous, 50 mL)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-4-

carboxaldehyde (1.07 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in 50 mL of anhydrous

methanol.

Base Addition: Add K

CO

(2.76 g, 20 mmol) to the solution in a single portion.

Reflux: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere.

Monitor the reaction via TLC (System: Ethyl Acetate/Hexane 1:1). The reaction typically

completes within 3–5 hours.

Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water

(50 mL) and extract with Ethyl Acetate (3 x 30 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate. Purify the crude product via silica gel column chromatography (Gradient:
0-5% Methanol in DCM).

Validation: Confirm structure via

H-NMR (look for oxazole C2-H singlet around

7.9–8.4 ppm).

Protocol B: In Vitro MTT Cytotoxicity Assay
Standard protocol to assess biological activity against cancer cell lines (e.g., MCF-7, HeLa).
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Reagents:

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO (Dimethyl sulfoxide)

96-well culture plates

Methodology:

Seeding: Seed cancer cells at a density of

cells/well in 100

L of media. Incubate for 24 hours at 37°C/5% CO

.

Treatment: Dissolve the synthesized pyridine-oxazole derivative in DMSO. Prepare serial

dilutions in culture media. Treat cells with varying concentrations (e.g., 0.1

M to 100

M) for 48 hours. Include a DMSO control (<0.1% final concentration).

MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Carefully remove the media. Add 100

L of DMSO to dissolve the purple formazan crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader.

Analysis: Calculate IC

values using non-linear regression analysis (GraphPad Prism or similar).

Mechanism of Action: Kinase Inhibition
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The pyridine-oxazole hybrid typically functions as a Type I or Type II kinase inhibitor.

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the

hinge region residues. The oxazole ring orients the molecule to span the gatekeeper region,

often projecting a hydrophobic substituent into the back pocket.

Pathway Impact: Inhibition of VEGFR-2 prevents autophosphorylation, blocking the

RAF/MEK/ERK signaling cascade, which leads to reduced angiogenesis and tumor cell

proliferation.

Pyridine-Oxazole Ligand

Ligand-Kinase Complex
(H-bond at Hinge Region)

Binds

VEGFR-2 / MELK Kinase

Inhibition of Autophosphorylation

Prevents ATP binding

Blockade of RAF/MEK/ERK Pathway

Apoptosis & Anti-Angiogenesis
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Caption: Signal transduction blockade mechanism mediated by pyridine-oxazole kinase

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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